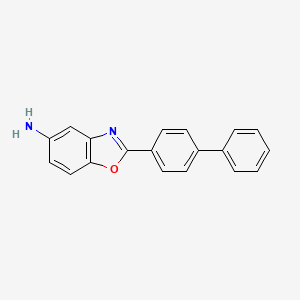

2-Biphenyl-4-yl-1,3-benzoxazol-5-amine

Description

Significance of Benzoxazole (B165842) Heterocycles in Advanced Organic and Medicinal Chemistry

The benzoxazole nucleus, an aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in medicinal chemistry. globalresearchonline.netresearchgate.net It is considered a "privileged scaffold" because its derivatives are known to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net The aromaticity of the benzoxazole system imparts relative stability, while its heterocyclic nature provides reactive sites for functionalization, making it a versatile building block in drug design. globalresearchonline.net

Benzoxazole derivatives are recognized for their extensive biological activities, which have been the subject of intensive research. nih.gov These activities include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netresearchgate.netresearchgate.netnih.gov The structural similarity of the benzoxazole core to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows these compounds to interact readily with biopolymers, which is a key reason for their diverse bioactivity. globalresearchonline.net Furthermore, many benzoxazole-containing compounds are known for their excellent bioavailability and low toxicity profiles. researchgate.net The significance of this heterocycle is underscored by its presence in several commercially available drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen and the muscle relaxant Chlorzoxazone. researchgate.netnih.gov

Table 2: Selected Biological Activities of Benzoxazole Derivatives

| Activity | Description | References |

|---|---|---|

| Anticancer | Exhibits antiproliferative effects against various cancer cell lines. | globalresearchonline.netnih.govnih.gov |

| Antimicrobial | Shows efficacy against a range of Gram-positive and Gram-negative bacteria. | globalresearchonline.netresearchgate.netnih.gov |

| Anti-inflammatory | Present in established non-steroidal anti-inflammatory drugs (NSAIDs). | nih.govresearchgate.net |

| Antiviral | Demonstrates activity against viruses, including HIV. | globalresearchonline.net |

| Antifungal | Effective against various fungal strains. | globalresearchonline.netresearchgate.net |

Beyond medicine, benzoxazoles are valued for their unique optical properties. Many derivatives are highly fluorescent, demonstrating thermal and photophysical stability, which makes them useful as fluorescent probes in biological imaging and as whitening agents or dye lasers in materials science. globalresearchonline.net

Role of the Biphenyl (B1667301) Moiety in Molecular Design and Functional Materials

The biphenyl moiety, consisting of two connected phenyl rings, is a fundamental structural unit in organic chemistry with wide-ranging applications. rsc.org Its rigid yet conformationally flexible nature, characterized by rotation around the central single bond, influences the electronic and steric properties of molecules in which it is incorporated. arabjchem.org This structural feature is leveraged extensively in drug design and the development of functional materials. biosynce.com

In the pharmaceutical industry, the biphenyl scaffold is a key component of numerous approved drugs. researchgate.net For example, it is found in the antihypertensive drug Telmisartan and the NSAID Diflunisal. The incorporation of a biphenyl group can significantly impact a drug molecule's properties, including its binding affinity to target proteins, solubility, and metabolic stability. biosynce.com Substituted biphenyls have been synthesized and evaluated for a vast number of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.orgarabjchem.org

The applications of the biphenyl moiety extend into materials science. It serves as a foundational component in the construction of liquid crystals; cyanobiphenyls, for instance, are critical materials used in liquid crystal displays (LCDs). rsc.org The biphenyl unit is also incorporated into advanced polymers, such as liquid-crystal polymers (LCPs), to impart desirable properties like high thermal resistance, chemical stability, and exceptional strength. biosynce.com Furthermore, its stable aromatic structure makes it a suitable backbone for organic light-emitting diodes (OLEDs) and other organic electronic materials. rsc.org

Table 3: Key Application Areas of the Biphenyl Moiety

| Application Area | Examples | References |

|---|---|---|

| Pharmaceuticals | Telmisartan (antihypertensive), Diflunisal (NSAID), Flurbiprofen (NSAID). | rsc.orgbiosynce.com |

| Liquid Crystals | Cyanobiphenyls used in Liquid Crystal Displays (LCDs). | rsc.org |

| Advanced Polymers | Incorporated into Liquid-Crystal Polymers (LCPs) for high strength. | biosynce.com |

| Organic Electronics | Used in the development of Organic Light-Emitting Diodes (OLEDs). | rsc.org |

| Agrochemicals | Serves as a precursor for various crop protection products. | arabjchem.org |

Overview of Current Research Trajectories for 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds provide a clear indication of its potential areas of application. The scientific interest lies primarily in the synthesis of novel derivatives for evaluation as therapeutic agents and as components in functional materials.

Research on 2-aryl-benzoxazole derivatives is a highly active field. Studies frequently focus on modifying the aryl group at the 2-position and substituents on the benzoxazole ring to optimize biological activity. researchgate.net For instance, the synthesis of 2-arylbenzoxazoles has been pursued to develop antagonists for the adenosine (B11128) A2A receptor, which is a target for treating neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov Similarly, various 2-(substituted-phenyl)benzoxazol-5-amine derivatives have been synthesized and evaluated for their antifungal activities, with some compounds showing potent inhibition of phytopathogenic fungi. mdpi.com

The amine group at the 5-position is a particularly valuable functional handle. It allows for the straightforward synthesis of a wide range of derivatives, such as amides and sulfonamides, by reacting it with various acyl chlorides or sulfonyl chlorides. This approach has been used to create libraries of compounds for screening against different biological targets. For example, novel pyrazole (B372694) derivatives have been attached to the 2-position of 5-methyl-benzoxazole to produce compounds with significant antitumor and antibacterial activities. journaljpri.com The drug Suvorexant, an orexin (B13118510) receptor antagonist for treating insomnia, contains a 5-chloro-1,3-benzoxazole core, highlighting the therapeutic importance of 2,5-substituted benzoxazoles. nih.govnih.gov

The combination of the biphenyl moiety with heterocyclic systems is also a proven strategy in drug discovery. The biphenyl-4-yl group has been incorporated into various molecular frameworks to develop potent enzyme inhibitors, demonstrating its utility as a pharmacophore. Given these precedents, the research trajectory for this compound and its analogs will likely focus on:

Synthesis of Derivative Libraries: Utilizing the 5-amino group to create a diverse set of amides, sulfonamides, and other derivatives.

Biological Screening: Evaluating these new compounds for a range of therapeutic activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents.

Materials Science Exploration: Investigating the photophysical properties of the parent compound and its derivatives for potential applications as fluorescent probes, sensors, or components in organic electronic devices.

In essence, the unique structure of this compound makes it a promising platform for the discovery of new molecules with valuable biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c20-16-10-11-18-17(12-16)21-19(22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANOMZFWVQGEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93075-61-7 | |

| Record name | 2-(1,1'-BIPHENYL)-4-YL-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Biphenyl 4 Yl 1,3 Benzoxazol 5 Amine and Its Analogs

Established Synthetic Routes to the Benzoxazole (B165842) Core

The formation of the benzoxazole ring system is a cornerstone of synthesizing the target compound. Various methods have been developed, primarily revolving around the cyclization of 2-aminophenol (B121084) precursors.

Condensation Reactions Involving Aminophenols and Carboxylic Acid Derivatives

A traditional and widely employed method for constructing the 2-substituted benzoxazole core is the condensation of 2-aminophenols with carboxylic acids or their derivatives. beilstein-journals.orgnih.govrsc.org This approach typically involves heating the reactants, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization.

Commonly used carboxylic acid derivatives include acid chlorides and esters. The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring. Polyphosphoric acid (PPA) is a frequently used medium for this reaction, acting as both a solvent and a catalyst. researchgate.netnih.gov

Recent advancements have focused on developing milder and more environmentally friendly conditions. For instance, methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, which generate acid chlorides in situ. researchgate.net This method is compatible with a variety of functional groups. researchgate.net Additionally, microwave-assisted syntheses, often in the absence of solvents and metals, have been explored to accelerate the reaction and improve yields. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Benzoxazole Synthesis via Condensation

| Catalyst/Reagent | Substrates | Conditions | Yield |

|---|---|---|---|

| Polyphosphoric acid (PPA) | o-aminophenol, carboxylic acid | Heating | Good |

| Methanesulfonic acid | 2-aminophenol, carboxylic acids | In situ acid chloride formation | Excellent |

| Lawesson's reagent | 2-aminophenol, carboxylic acids | Microwave, solvent-free | Good |

| Triphenylbismuth dichloride | 2-aminophenols, thioamides | 60 °C, 1,2-dichloroethane | Moderate to excellent beilstein-journals.org |

Cyclization Approaches for 2-Aminobenzoxazoles from Benzoxazole-2-thiols via Smiles Rearrangement

An alternative strategy for synthesizing specific benzoxazole derivatives, particularly 2-aminobenzoxazoles, involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for forming the C-N bond at the 2-position of the benzoxazole ring.

One such approach utilizes benzoxazole-2-thiol as a starting material. nih.govacs.org The thiol is activated, for example, with chloroacetyl chloride, followed by reaction with an amine. nih.govacs.org The subsequent intramolecular rearrangement, known as the Smiles rearrangement, leads to the formation of the N-substituted 2-aminobenzoxazole. nih.govacs.org This method is advantageous for its use of readily available starting materials and its ability to introduce a diverse range of amino substituents. nih.govacs.org The proposed mechanism involves the initial S-alkylation of the thiol, followed by a nucleophilic attack of the amine's nitrogen atom on the benzoxazole ring carbon, forming a spiro intermediate. acs.org Rearomatization and subsequent hydrolysis yield the final product. acs.org

One-Pot Synthetic Protocols for Benzoxazole Derivatives

To enhance synthetic efficiency and reduce waste, one-pot procedures for the synthesis of benzoxazole derivatives have gained significant attention. beilstein-journals.orgorganic-chemistry.org These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates.

One notable one-pot method involves the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, catalyzed by methanesulfonic acid. researchgate.net Another approach utilizes a sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to furnish the benzoxazole heterocycle. organic-chemistry.org Furthermore, iron-catalyzed hydrogen transfer has been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org

Strategies for Biphenyl (B1667301) Moiety Introduction and Integration

The biphenyl group is a key structural feature of the target molecule. Its introduction can be achieved through various synthetic strategies, either by constructing the biphenyl unit before the benzoxazole ring formation or by attaching it to a pre-formed benzoxazole scaffold.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Coupling for related biphenyl systems)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. gre.ac.ukkochi-tech.ac.jp

In the context of synthesizing 2-biphenyl-4-yl-1,3-benzoxazol-5-amine and its analogs, the Suzuki-Miyaura coupling can be employed to construct the biphenyl moiety. For example, a suitably functionalized phenylboronic acid can be coupled with an aryl halide that is either part of the benzoxazole precursor or attached to the pre-formed benzoxazole ring. nih.govacs.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly attractive method. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Organoboron Compound | Nucleophilic partner | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester |

| Organohalide | Electrophilic partner | Aryl bromide, Aryl chloride |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron compound | K₂CO₃, Cs₂CO₃ |

Functionalization of Pre-Synthesized Biphenyl Scaffolds

An alternative to building the biphenyl unit during the synthesis is to start with a pre-functionalized biphenyl scaffold. This approach involves taking a commercially available or previously synthesized biphenyl derivative that already contains the necessary functional groups for the subsequent benzoxazole ring formation.

For instance, a biphenyl carboxylic acid can be used as a starting material. researchgate.net This biphenyl derivative can then be subjected to the condensation reactions with a substituted 2-aminophenol, as described in section 2.1.1, to directly form the desired 2-biphenyl-substituted benzoxazole. This strategy is often straightforward and can be advantageous if the required biphenyl starting material is readily accessible.

Derivatization Strategies for Structural Modification of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Key derivatization strategies focus on the reactive primary amine, the benzoxazole ring system, and the biphenyl moiety.

Amine Functionalization Pathways (e.g., Schiff Base Formation)

The primary amine group at the 5-position of the benzoxazole ring is a prime target for functionalization. One of the most common and straightforward derivatization methods is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. This reaction introduces a wide range of substituents, enabling the exploration of structure-activity relationships.

The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles, a related class of compounds, has been extensively studied, providing a model for the derivatization of this compound. nih.gov The reaction typically involves refluxing the amine with a slight excess of the desired aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid.

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes

| Aldehyde Reactant | Resulting Schiff Base Substituent | Reaction Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | -N=CH-Ph | Ethanol, reflux | nih.gov |

| 4-Chlorobenzaldehyde | -N=CH-(4-Cl-Ph) | Ethanol, reflux | nih.gov |

| 4-Methoxybenzaldehyde | -N=CH-(4-MeO-Ph) | Ethanol, reflux | nih.gov |

| 2-Hydroxybenzaldehyde | -N=CH-(2-OH-Ph) | Methanol, 80°C | ekb.eg |

These reactions are generally high-yielding and allow for the introduction of diverse electronic and steric properties to the parent molecule. The resulting Schiff bases can serve as ligands for metal complexes or exhibit their own biological activities. ajgreenchem.com

Substitution Patterns on the Benzoxazole Ring

Direct substitution on the benzoxazole ring of 2-arylbenzoxazoles can be achieved through various electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents and the inherent reactivity of the benzoxazole nucleus. Common substitution reactions include nitration and halogenation.

Nitration of benzoxazoles typically occurs at the 5- or 6-position. However, if these positions are blocked, substitution can occur at the 4- or 7-position. The reaction is usually carried out using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group can provide an additional amino functionality for further derivatization.

Halogenation, such as bromination or chlorination, can also be performed on the benzoxazole ring, introducing a handle for further cross-coupling reactions.

Table 2: Electrophilic Substitution on the Benzoxazole Ring

| Reaction | Reagents | Typical Position of Substitution | Potential Subsequent Reactions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-position | Reduction to amine |

| Bromination | Br₂/Lewis Acid | 6- or 7-position | Cross-coupling reactions |

| Chlorination | SO₂Cl₂ | 6- or 7-position | Cross-coupling reactions |

Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool for the direct introduction of various functional groups onto the benzoxazole ring with high regioselectivity. nitrkl.ac.in

Modifications on the Biphenyl System

The biphenyl moiety of this compound offers another avenue for structural modification. Electrophilic aromatic substitution on the unsubstituted phenyl ring of the biphenyl group is directed to the ortho and para positions relative to the bond connecting the two phenyl rings. orientjchem.org

For more targeted modifications, cross-coupling reactions, such as the Suzuki-Miyuara coupling, are highly effective. This requires the initial introduction of a halogen atom (e.g., bromine or iodine) onto one of the phenyl rings. This halogenated biphenyl-benzoxazole can then be coupled with a wide variety of boronic acids or esters to introduce new aryl or alkyl substituents.

Table 3: Modification Strategies for the Biphenyl Moiety

| Reaction | Reagents/Catalyst | Type of Modification |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group |

| Halogenation | Br₂ or Cl₂/Lewis Acid | Introduction of -Br or -Cl |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-C bond formation |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in the 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine molecule. The expected spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) and biphenyl (B1667301) rings, as well as the amine protons. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of these signals would provide critical information for structural assignment.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 2H | Protons ortho to the benzoxazole on the biphenyl ring |

| ~7.6-7.8 | Multiplet | 7H | Remaining biphenyl ring protons |

| ~7.2-7.4 | Multiplet | 2H | Protons on the benzoxazole ring |

| ~6.8-7.0 | Singlet | 1H | Proton on the benzoxazole ring adjacent to the amine |

| ~5.0-5.5 | Broad Singlet | 2H | Amine (-NH₂) protons |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

To complement the ¹H NMR data, ¹³C NMR spectroscopy would be utilized to determine the number and chemical environments of the carbon atoms in the molecule. The expected spectrum would show a series of peaks corresponding to the distinct carbon atoms in the biphenyl and benzoxazole moieties.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=N carbon of the benzoxazole ring |

| ~150-155 | Carbon of the benzoxazole ring attached to oxygen |

| ~140-145 | Quaternary carbons of the biphenyl group |

| ~135-140 | Carbon of the benzoxazole ring attached to the amine group |

| ~120-130 | Aromatic CH carbons of the biphenyl group |

| ~110-120 | Aromatic CH carbons of the benzoxazole ring |

Mass Spectrometry for Molecular Compositional Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be expected to provide the exact mass of this compound, which would be consistent with its molecular formula, C₁₉H₁₅N₃O.

Hypothetical Mass Spectrometry Data

| Technique | Result |

| Molecular Formula | C₁₉H₁₅N₃O |

| Calculated Molecular Weight | 301.35 g/mol |

| Expected [M+H]⁺ peak (HRMS) | 302.1293 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C=N and C-O bonds of the benzoxazole ring, and the C=C bonds of the aromatic rings.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1600 | Strong | C=N stretching (benzoxazole) |

| 1580-1450 | Medium to Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (benzoxazole) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum would be expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* transitions within the conjugated aromatic system. Fluorescence spectroscopy would provide information about the emission properties of the molecule after it has been excited by UV light, which is common for compounds with extensive conjugation and fluorescent moieties like the benzoxazole ring system.

Absorption and Emission Characteristics

The absorption spectrum of a molecule reveals the wavelengths of light it absorbs, corresponding to electronic transitions from the ground state to various excited states. The emission spectrum, on the other hand, illustrates the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift, a crucial parameter in fluorescence spectroscopy.

In a study of a related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, the absorption and emission characteristics were determined in acetonitrile (B52724). mdpi.com The compound exhibited an absorption maximum at 300 nm and an emission maximum at 359 nm, resulting in a Stokes shift of 59 nm. mdpi.com This data is presented in the table below.

| Compound | Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 | 359 | 59 |

The presence of the biphenyl group and the amino substituent at the 5-position of the benzoxazole core in the target molecule, this compound, is expected to influence its absorption and emission properties. The extended π-conjugation from the biphenyl moiety and the electron-donating nature of the amino group would likely lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to simpler 2-phenylbenzoxazole (B188899) derivatives.

Computational and Theoretical Investigations of 2 Biphenyl 4 Yl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state.

This analysis would yield key electronic parameters, providing a quantitative measure of the molecule's reactivity and stability. While specific values for the target compound are not available, a hypothetical output is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons. | -5.8 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons. | -1.9 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. | 3.9 eV |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | 3.5 Debye |

A lower energy gap generally implies higher reactivity. The distribution of HOMO and LUMO orbitals across the molecular structure would also be visualized to identify the likely sites for electrophilic and nucleophilic attack.

The three-dimensional shape (conformation) of this compound is crucial for its interactions with other molecules. Conformational analysis would involve calculating the energy of the molecule as its rotatable bonds, particularly the bond connecting the biphenyl (B1667301) group to the benzoxazole (B165842) core, are systematically rotated. This helps identify the most stable, low-energy conformations.

Furthermore, the presence of the 5-amine group (-NH₂) and the nitrogen and oxygen atoms in the oxazole (B20620) ring creates the potential for intramolecular hydrogen bonding. Theoretical calculations could confirm the existence and determine the strength of such bonds, which can significantly influence the molecule's planarity, stability, and spectroscopic properties.

Molecular Docking Simulations for Ligand-Target Interactions in In vitro Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This is critical for assessing the potential of a compound as a drug candidate.

In a typical study, the 3D structure of this compound would be docked into the active site of a specific protein target. The simulation would explore various possible binding poses, rotations, and conformations of the ligand within the receptor's binding pocket. The results would predict the most likely binding mode, identifying which amino acid residues in the protein interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For each predicted binding pose, a scoring function is used to estimate the binding energy (or binding affinity). A more negative binding energy suggests a more stable and favorable interaction. This allows for the ranking of different compounds or different binding poses. The interaction profile details the specific types of bonds and contacts between the ligand and the protein's active site residues.

Table 2: Hypothetical Molecular Docking Results Against a Protein Target

| Parameter | Description | Hypothetical Finding |

|---|---|---|

| Binding Energy | Estimated free energy of binding. | -9.5 kcal/mol |

| Key Hydrogen Bonds | Specific hydrogen bond interactions with amino acids. | Amine group with ASP-120; Oxazole N with SER-214 |

| Hydrophobic Interactions | Interactions with non-polar amino acids. | Biphenyl group with LEU-88, VAL-190 |

| π-π Stacking | Stacking interactions between aromatic rings. | Benzoxazole ring with PHE-210 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would be performed on the best-ranked pose from docking to assess its stability. By simulating the movements and interactions of all atoms in the system over a period (e.g., nanoseconds), researchers can verify if the key binding interactions are maintained. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate the stability of the complex and the flexibility of its components. A stable complex is a prerequisite for a compound to exert a biological effect.

Structure-Property Relationships from Theoretical Models and Spectral Value Prediction

Theoretical investigations of benzoxazole derivatives typically employ methods such as Density Functional Theory (DFT) and ab initio calculations to elucidate their structure-property relationships. These computational models are instrumental in predicting various parameters, including optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Molecular Geometry and Structural Parameters:

For a molecule like this compound, theoretical calculations would begin with the optimization of its geometry to determine the most stable conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, in studies of similar structures like 2-(4-aminophenyl)-1,3-benzoxazole, it was found that the benzoxazole ring system is nearly planar, while the phenyl group may be twisted at a certain angle relative to the benzoxazole plane. This dihedral angle is a critical parameter as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

Vibrational Spectroscopy Prediction:

Theoretical models are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the characteristic bands observed in experimental spectra to specific molecular vibrations, such as C-H stretching, C=N stretching of the oxazole ring, and N-H bending of the amine group. For related benzoxazole compounds, DFT calculations have shown good agreement with experimental FT-IR and Raman spectra, aiding in the structural confirmation of the synthesized molecules.

Electronic Properties and Frontier Molecular Orbitals:

The electronic properties of this compound can be explored through the analysis of its frontier molecular orbitals, HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transition properties. A smaller HOMO-LUMO gap generally suggests a more reactive molecule that is more easily excitable.

For benzoxazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aminophenyl or biphenyl moieties, while the LUMO is typically distributed over the benzoxazole core. The introduction of a biphenyl group and an amine substituent is expected to modulate these energy levels and the resulting energy gap.

Predicted Spectral Values:

Computational methods can also predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to estimate the absorption maxima (λmax). For π-conjugated systems like this compound, these transitions are typically of the π → π* type. The specific position of the absorption bands would be influenced by the extent of conjugation and the nature of the substituent groups.

Below are hypothetical data tables illustrating the types of information that would be generated from computational studies on this compound, based on findings for similar molecules.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Length C-O (oxazole) | ~ 1.37 Å |

| Bond Length C=N (oxazole) | ~ 1.31 Å |

| Dihedral Angle (Benzoxazole-Biphenyl) | 20-40° |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.0 to -5.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap | 3.0 to 4.0 eV |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| N-H Stretch (amine) | ~ 3400-3500 |

| C=N Stretch (oxazole) | ~ 1600-1650 |

| C-O-C Stretch (oxazole) | ~ 1200-1250 |

It is important to note that these values are illustrative and the actual theoretical values for this compound would require specific and dedicated computational studies. Such research would provide a foundational understanding of the molecule's intrinsic properties, guiding further experimental work and application development.

In Vitro Biological Activity Studies and Structure Activity Relationships Sar

Antimicrobial Activity Assessments (In vitro)

Specific data on the antimicrobial efficacy of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine is not present in the current scientific literature.

There are no available studies that report the Minimum Inhibitory Concentration (MIC) values or other measures of antibacterial activity for this compound against any strains of Gram-positive or Gram-negative bacteria. Research on other molecules containing the benzoxazole (B165842) moiety does show a range of antibacterial activities, but this cannot be extrapolated to the specific compound . nih.gov

Similarly, no in vitro studies have been published that assess the antifungal properties of this compound against any fungal species.

In vitro Anti-inflammatory Activities

A thorough literature search did not uncover any in vitro studies investigating the anti-inflammatory potential of this compound. While the broader class of benzoxazoles has been a subject of interest in anti-inflammatory research, specific data for this compound, such as its effects on inflammatory mediators or cellular pathways, is not available.

In vitro Ligand-Receptor Binding Affinity Studies

The binding affinity of a ligand for its receptor is a primary determinant of its potential biological activity. For benzoxazole derivatives, in vitro radioligand binding assays are commonly employed to quantify this interaction, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Studies on structurally related compounds, particularly those targeting orexin (B13118510) receptors (OX₁R and OX₂R), have demonstrated that the 2-aryl-benzoxazole scaffold can confer high binding affinity.

For instance, a series of heteroaryl derivatives of the orexin antagonist suvorexant were synthesized and evaluated for their binding affinity. nih.govchemrxiv.org These studies revealed that compounds incorporating a benzoxazole or a bioisosteric benzothiazole (B30560) moiety could achieve single-digit nanomolar affinities for OX₁R. The introduction of a 5-chloro-1,3-benzoxazol-2-yl group into a diazepane-based scaffold also resulted in a potent dual orexin receptor antagonist, highlighting the favorable contribution of this fragment to receptor binding. nih.gov While specific binding data for this compound is not detailed in the reviewed literature, the high affinities observed for analogous compounds underscore the potential of this structural class as potent receptor ligands.

Table 1: In vitro Orexin Receptor Binding Affinities of Representative Benzoxazole and Benzothiazole Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (OX₂R/OX₁R) |

|---|---|---|---|

| Benzothiazole Derivative 1f | OX₁R | 0.69 | 77-fold |

| OX₂R | 53 | ||

| Benzoxazole Derivative 1c | OX₁R | 1.1 | Non-selective |

| OX₂R | 1.1 |

Data derived from studies on suvorexant analogues, demonstrating the high-affinity binding conferred by benzoxazole and related heteroaryl scaffolds. nih.govchemrxiv.org

Structural Determinants of In vitro Biological Efficacy

Structure-activity relationship (SAR) studies consistently show that substituents on the benzoxazole ring system are critical for biological activity. Research on various benzoxazole derivatives has established that modifications at the 2- and 5-positions are particularly important for modulating potency and selectivity. nih.gov

The nature of the substituent at the 2-position, occupied by a biphenyl-4-yl group in the title compound, is a major driver of interaction with the target protein. In the context of orexin antagonists, replacing a fluoroquinazoline ring with a chlorobenzoxazole was a key optimization step that improved the compound's profile, demonstrating the impact of the core heterocyclic system. nih.gov Further studies on related scaffolds showed that the type and position of halogen substituents on the benzoxazole ring could fine-tune receptor affinity and selectivity. nih.govchemrxiv.org

The 5-amino group also plays a significant role. In benzodiazepine (B76468) derivatives designed as protein-protein interaction inhibitors, an amino group at a specific position was found to be critical for inhibitory activity. nih.gov This suggests that the 5-amino group on the benzoxazole ring likely serves as a key interaction point, potentially forming hydrogen bonds with the receptor. Furthermore, SAR on O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH) revealed that introducing small polar groups on the aromatic rings can greatly improve inhibitory potency. acs.org

Table 2: Influence of Key Structural Moieties on Biological Activity

| Structural Position | Moiety / Substituent | Observed Influence on Bioactivity | Reference |

|---|---|---|---|

| Position 2 | Aryl or Heteroaryl Group (e.g., Biphenyl) | Crucial for target interaction; contributes to high-affinity binding. | nih.gov |

| Position 5 | Amino Group | Potentially forms key hydrogen bonds with the receptor; critical for inhibitory activity in related scaffolds. | nih.govnih.gov |

| Benzoxazole Ring | Halogen Substituents (e.g., Cl, F) | Modulates receptor affinity and selectivity. | nih.govnih.gov |

| Distal Phenyl Ring | Small Polar Groups | Can significantly improve inhibitory potency in analogous systems. | acs.org |

The three-dimensional arrangement of atoms (stereochemistry) is a pivotal factor in determining biological activity, as receptor binding sites are themselves chiral. nih.gov For compounds that can exist as different stereoisomers (enantiomers or diastereomers), it is common for one isomer to be significantly more active than the others. This stereoselectivity arises because the active isomer achieves a more optimal geometric and electronic fit within the target's binding pocket.

The presence of bulky aromatic groups, such as the biphenyl (B1667301) moiety in this compound, is a common feature in many high-affinity ligands. These lipophilic groups are often crucial for anchoring the ligand into the receptor, typically by engaging in hydrophobic and van der Waals interactions within less-polar pockets of the binding site.

SAR studies on biphenyl-containing compounds have provided insights into these interactions. For example, research on novel 5-HT₇ receptor ligands with a substituted biphenyl-2-ylmethyl group suggested that the receptor has two distinct hydrophobic binding sites that accommodate the aromatic moieties. nih.govelsevierpure.com Similarly, investigations into FAAH inhibitors found that non-linearly shaped structures with bulky O-aryl moieties were associated with greater inhibitory potencies. acs.org This curved shape is thought to mimic the conformation of endogenous ligands within their binding sites. The biphenyl group in the title compound provides both bulk and conformational flexibility, allowing it to adapt its orientation to maximize favorable interactions within a hydrophobic region of its target receptor, thereby contributing significantly to binding affinity and efficacy.

Mechanistic Research on in Vitro Biological Interactions

Exploration of Molecular Binding Mechanisms with Biological Targets

The interaction between a small molecule and its biological target, typically a protein receptor or enzyme, is governed by a range of non-covalent forces. The structural architecture of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine, which features a biphenyl (B1667301) group, a fused benzoxazole (B165842) ring system, and an amine functional group, suggests the potential for several key types of binding interactions.

Hydrogen bonds are critical for the specificity and stability of ligand-receptor binding. The this compound molecule possesses functional groups that can act as both hydrogen bond donors and acceptors. The primary amine (-NH₂) group is a potent hydrogen bond donor, capable of forming directed interactions with electronegative atoms like oxygen or nitrogen present in the amino acid residues of a target's binding pocket. nih.gov Conversely, the nitrogen atom within the oxazole (B20620) ring of the benzoxazole core can act as a hydrogen bond acceptor. semanticscholar.org In the crystal structure of a related compound, 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular hydrogen bonds involving the amine group and the benzoxazole nitrogen have been observed, highlighting the capability of these moieties to engage in such interactions. nih.gov

| Functional Group of Compound | Potential Role in H-Bonding | Potential Interacting Amino Acid Residue Type |

|---|---|---|

| -NH₂ (Amine) | Donor | Aspartate, Glutamate, Serine, Threonine (Side-chain oxygen) |

| -N= (Benzoxazole Nitrogen) | Acceptor | Serine, Threonine, Asparagine, Glutamine (Side-chain hydrogen) |

Based on the structural similarities to known orexin (B13118510) receptor antagonists, a hypothetical binding model can be proposed within the orexin receptor's transmembrane domain. nih.govresearchgate.net Structure-based drug design studies on orexin antagonists have revealed that the binding pocket is largely hydrophobic, lined with key amino acid residues that form critical interactions. nih.govpnas.org For a molecule like this compound, key interactions could involve:

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): These would likely engage in π-π stacking with the biphenyl and benzoxazole rings.

Polar residues (e.g., Asparagine, Histidine): These could form hydrogen bonds with the compound's amine group or benzoxazole nitrogen.

| Interaction Type | Compound Moiety | Example Key Residue in Orexin Receptor |

|---|---|---|

| Hydrogen Bonding | Amine group, Benzoxazole Nitrogen | His344, Tyr135 |

| π-π Stacking | Biphenyl, Benzoxazole rings | Phe131, Phe227, Trp300 |

| Hydrophobic Interaction | Aromatic rings | Val127, Ile130, Leu304 |

Modulation of Cellular Processes in In vitro Models

Beyond molecular binding, in vitro studies aim to understand how these interactions translate into changes in cellular behavior. This involves examining the compound's influence on signal transduction and its functional consequences in isolated biological systems.

The orexin system is a primary example of a signal transduction pathway that can be modulated by compounds structurally related to this compound. Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors (GPCRs) that, upon binding their endogenous ligands (orexin-A and orexin-B), primarily activate the Gq protein pathway. nih.govfrontiersin.org This activation leads to the stimulation of phospholipase C, which in turn results in an increase in intracellular calcium levels and neuronal excitation. researchgate.net

An antagonist at these receptors would competitively block the binding of orexins, thereby inhibiting this signaling cascade. In vitro assays, such as intracellular calcium flux measurements in cell lines expressing orexin receptors, are used to quantify this antagonistic activity. By preventing the orexin-induced rise in intracellular calcium, an antagonist effectively dampens the excitatory signal transmitted by the pathway. nih.gov

The functional consequences of modulating a signaling pathway can be observed in more complex in vitro systems, such as acute brain slices. The hippocampus is a brain region critical for memory consolidation, and it expresses orexin receptors. nih.govnih.gov Hippocampal sharp wave-ripples (SWRs) are specific patterns of neural network activity that are essential for these memory processes. nih.gov

Research using ex vivo hippocampal slices has demonstrated that the application of orexin receptor antagonists can directly modulate the properties of SWRs. nih.govnih.gov These studies show that blocking orexin receptors can lead to a reduction in the incidence (frequency) and amplitude of sharp waves and associated ripples. nih.gov This demonstrates that the orexin system has an excitatory influence on this specific hippocampal network activity and that an antagonist can reverse this effect. These findings provide a clear link between the molecular action of receptor antagonism and a measurable change in the function of a neural circuit. nih.govnih.gov

| Parameter | Effect of Orexin Receptor Antagonism (in vitro) | Reference |

|---|---|---|

| Sharp Wave & Ripple Incidence | Reduced | nih.govnih.gov |

| Sharp Wave Amplitude | Reduced | nih.govnih.gov |

| Sharp Wave Duration | Reduced | nih.govnih.gov |

Applications of 2 Biphenyl 4 Yl 1,3 Benzoxazol 5 Amine in Non Therapeutic Fields

Materials Science Applications

The inherent photophysical properties of the benzoxazole (B165842) ring system, often characterized by strong fluorescence and high thermal stability, make its derivatives prime candidates for use in advanced materials.

Benzoxazole derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) due to their electron-rich nature and good thermal stability. Specifically, biphenyl (B1667301) derivatives containing a benzoxazole moiety have been investigated as emitting layers in OLEDs. researchgate.net These compounds can be tailored to emit light across the visible spectrum, with some derivatives showing promise as deep-blue emitters. spiedigitallibrary.org The twisted molecular structure that can arise from the biphenyl group may help in reducing aggregation-induced fluorescence quenching, a common issue in solid-state devices. spiedigitallibrary.org While specific data for 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine is not available, its structural similarity to compounds known to be effective in OLEDs suggests its potential as either an emissive material or a charge transport layer.

Table 1: Potential OLED Performance Characteristics of Benzoxazole Derivatives

| Property | Potential Role of this compound | Rationale |

| Emission Color | Blue to Green | Based on the electronic properties of the biphenyl and benzoxazole cores. |

| Charge Transport | Electron or Hole Transport | The amine group can facilitate hole transport, while the benzoxazole moiety can facilitate electron transport. |

| Thermal Stability | High | Aromatic heterocyclic structures generally exhibit good thermal stability, crucial for device longevity. |

| Quantum Efficiency | Potentially High | The rigid structure can lead to high photoluminescence quantum yields. |

The fluorescent properties of benzoxazoles are central to their application in photonic devices and as chemosensors. These compounds can exhibit intense absorption and emission, with their fluorescence sometimes being enhanced in the crystalline state or upon binding to specific analytes. periodikos.com.br The biphenyl and amine groups in this compound could be functionalized to tune its photophysical properties for applications in devices such as optical switches or waveguides.

Chemical Sensing and Probe Development

The development of sensitive and selective chemical sensors is a critical area of research. The benzoxazole scaffold is a versatile platform for designing fluorescent probes.

Benzoxazole derivatives are valued as fluorescent probes in biological imaging due to their ability to visualize cellular processes with high precision. periodikos.com.brperiodikos.com.br They can be designed to bind to specific biological targets like DNA, with their fluorescence intensifying upon interaction. periodikos.com.brperiodikos.com.br The amine group on this compound offers a convenient point for conjugation to biomolecules, potentially enabling its use as a targeted fluorescent probe in biological research. While direct studies on this specific compound are lacking, the broader class of benzoxazoles has shown significant promise. For example, some derivatives have been developed for the selective detection of metal ions like Fe3+ through a fluorescence emission response. rsc.org

The design of chemosensors for the detection of specific metal ions and other analytes is an active field of research. Benzoxazole-based chemosensors have been developed for the optical detection of various metal ions, including Zn2+ and Cd2+. mdpi.comresearchgate.net The sensing mechanism often involves a change in fluorescence upon coordination of the analyte to the benzoxazole derivative. mdpi.com The structure of this compound, with its nitrogen and oxygen atoms, could potentially chelate with metal ions, leading to a detectable optical response.

Table 2: Potential Sensing Applications of this compound

| Analyte | Potential Sensing Mechanism | Expected Outcome |

| Metal Ions (e.g., Zn2+, Fe3+) | Chelation with the benzoxazole core and amine group. | Change in fluorescence intensity or wavelength (turn-on/turn-off). |

| pH | Protonation/deprotonation of the amine group. | Alteration of the electronic structure and thus the photophysical properties. |

| Biomolecules (e.g., DNA) | Intercalation or groove binding facilitated by the planar aromatic structure. | Enhancement of fluorescence upon binding. |

Catalysis

While less common than their applications in materials science, benzoxazole derivatives have been explored in the field of catalysis. Transition metal complexes of these derivatives have been employed as catalysts in various organic reactions. mdpi.com Furthermore, the benzoxazole synthesis itself can be catalyzed by a range of materials, including Brønsted acidic ionic liquids and heterogeneous catalysts like Fe3O4@SiO2-SO3H nanoparticles. acs.orgajchem-a.com The amine group in this compound could also serve as an organocatalyst or as a ligand for a metal catalyst. However, specific research into the catalytic activity of this particular compound has not yet been reported.

Agrochemical Applications of this compound (e.g., Herbicidal Potential via Enzyme Inhibition)

While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the structural motifs of this compound—a benzoxazole core and a biphenyl group—are present in various molecules with recognized herbicidal activity. The potential for this compound to act as an agrochemical, particularly as a herbicide, can be inferred from the known biological activities of analogous compounds. The herbicidal action of such compounds often stems from the inhibition of crucial plant enzymes.

Benzoxazole and its derivatives are considered significant scaffolds in the development of new agrochemicals due to their broad spectrum of biological activities, including herbicidal effects. nih.govnih.gov The benzoxazole structure is stable and can be readily modified, making it a valuable component in the discovery of novel pesticides. nih.gov Commercially successful herbicides containing the benzoxazole or the related benzothiazole (B30560) scaffold include metamifop and fenoxaprop-p-ethyl, which function by inhibiting acetyl-coenzyme A carboxylase (ACCase). nih.gov This enzyme is vital for fatty acid synthesis in grasses, and its inhibition leads to the death of the plant. nih.gov

The biphenyl moiety is also a key feature in several classes of herbicides. For instance, certain pyrimidine-biphenyl hybrids have been designed and synthesized as novel inhibitors of acetohydroxyacid synthase (AHAS). mdpi.com AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to plant death. umn.edu The development of these lipophilic pyrimidine-biphenyl herbicides was guided by a strategy to enhance hydrophobic interactions with non-polar residues in the enzyme's binding cavity, suggesting that the biphenyl group plays a crucial role in the molecule's inhibitory activity. mdpi.com

The herbicidal potential of benzoxazole derivatives has been demonstrated in various studies. For example, certain 2-nitromethylbenzoxazoles have shown significant phytotoxic activity against a range of plant species. nih.gov In one study, 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited greater inhibition of seed germination than a commercial herbicide against onion, tomato, cucumber, and sorghum. nih.gov The structure-activity relationship of benzoxazole derivatives indicates that substitutions at various positions on the ring system can significantly influence their biological activity. researchgate.netmdpi.com

Given that this compound combines the benzoxazole and biphenyl functionalities, it is plausible that it could exhibit herbicidal properties through mechanisms similar to those observed in related compounds, such as the inhibition of key plant enzymes like ACCase or AHAS. The specific substitution pattern of the biphenyl group at the 2-position and the amine group at the 5-position of the benzoxazole ring would be critical in determining its specific mode of action and efficacy as a herbicide.

Detailed Research Findings on Related Compounds

To illustrate the herbicidal potential of the structural components of this compound, the following tables summarize research findings on various benzoxazole and biphenyl derivatives.

Herbicidal Activity of Benzoxazole Derivatives

| Compound | Target Weed/Plant | Concentration/Dosage | Herbicidal Activity/Inhibition | Reference |

|---|---|---|---|---|

| Compound 76 (a benzoxazole derivative) | Digitaria sanguinalis, Setaria viridis | 75 g/ha | 90% | nih.gov |

| Compound 78 (a benzoxazole derivative) | Roots of Chenopodium album | 100 µg/L | 93% | nih.gov |

| Compound 78 (a benzoxazole derivative) | Stems of Chenopodium album | 100 µg/L | 85% | nih.gov |

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | Not specified | Higher inhibition than a commercial herbicide | nih.gov |

Enzyme Inhibition by Biphenyl-Containing Herbicides

| Compound Class | Target Enzyme | Mechanism | Reference |

|---|---|---|---|

| Lipophilic pyrimidine-biphenyl (PMB) herbicides | Acetohydroxyacid synthase (AHAS) | Inhibition of branched-chain amino acid synthesis | mdpi.com |

These findings underscore the potential for molecules incorporating both benzoxazole and biphenyl structures to be effective herbicidal agents. Further research would be necessary to specifically evaluate the agrochemical applications of this compound and to elucidate its precise mechanism of action.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the creation of novel and sustainable routes for the synthesis of 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine and related benzoxazoles. Current methods, while effective, often rely on harsh reaction conditions, expensive catalysts, and generate significant waste. nih.govresearchgate.net

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has shown potential for accelerating reaction times and improving yields in the synthesis of benzoxazole (B165842) derivatives. mdpi.comresearchgate.netresearchgate.netnanobioletters.comnih.gov Further optimization of microwave parameters and solvent-free conditions could lead to highly efficient and greener protocols. nanobioletters.com

Novel Catalytic Systems: The use of innovative catalysts can significantly enhance synthetic efficiency. Research into heterogeneous catalysts, such as cobalt-based nanocomposites and Cu(II)-SBA-15, offers the advantages of easy separation and recyclability, contributing to more sustainable processes. tandfonline.comresearchgate.netnih.gov Brønsted acidic ionic liquids have also emerged as effective and reusable catalysts for benzoxazole synthesis under solvent-free conditions. nih.govnih.gov The exploration of natural catalysts, like lemon juice extract, presents an intriguing, low-cost, and eco-friendly alternative. nih.gov

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. researchgate.net Life cycle assessments comparing batch and continuous flow methods have demonstrated the potential for reduced environmental impact with flow chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Method | Advantages | Disadvantages | Key Research Areas |

| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption, often requires harsh conditions | Optimization of reaction parameters |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields mdpi.comresearchgate.net | Specialized equipment required, potential for localized overheating | Development of solvent-free protocols, scalability studies |

| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer | Specialized equipment required, potential for radical formation | Broader application to diverse benzoxazole structures |

| Mechanochemical | Solvent-free, high efficiency | Limited to solid-state reactions, scalability can be challenging | Exploration of new ball-milling techniques and co-grinding agents |

| Novel Catalysis | High efficiency, selectivity, potential for recyclability (heterogeneous) tandfonline.comresearchgate.net | Cost of novel catalysts, potential for metal contamination | Design of highly active and stable catalysts, use of earth-abundant metals |

| Continuous Flow | Improved safety and control, easier scale-up, consistent product quality researchgate.net | Higher initial investment in equipment, potential for clogging | Optimization of reactor design and flow parameters |

Advanced Spectroscopic Characterization of Excited State Dynamics and Energy Transfer Processes

A deeper understanding of the photophysical properties of this compound is crucial for its application in advanced materials. Future research should employ sophisticated spectroscopic techniques to investigate its excited-state dynamics and energy transfer mechanisms.

Key research directions include:

Femtosecond Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopies can provide invaluable insights into the ultrafast processes that occur after photoexcitation, such as excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net Studying the influence of solvent polarity and viscosity on these dynamics can help in tailoring the compound's properties for specific applications.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can complement experimental studies by providing a theoretical framework for understanding the electronic structure, absorption and emission spectra, and excited-state behavior of the molecule.

Single-Molecule Spectroscopy: Investigating the photophysical properties of individual molecules can reveal heterogeneities that are averaged out in bulk measurements, providing a more detailed picture of the compound's behavior.

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained | Relevance to this compound |

| Femtosecond Time-Resolved Fluorescence | Excited-state lifetimes, dynamics of fluorescence decay, identification of transient species researchgate.netresearchgate.net | Understanding the mechanisms of light emission and non-radiative decay, crucial for developing efficient fluorescent materials. |

| Transient Absorption Spectroscopy | Detection and characterization of short-lived excited states and intermediates | Elucidating reaction pathways and energy transfer processes, important for applications in photocatalysis and organic electronics. |

| Computational Chemistry (DFT/TD-DFT) | Electronic structure, optimized geometries, simulated absorption and emission spectra | Predicting photophysical properties, guiding the design of new derivatives with tailored optical characteristics. |

| Single-Molecule Spectroscopy | Probing the properties of individual molecules, revealing heterogeneity | Understanding the intrinsic photophysics without ensemble averaging, providing insights into local environmental effects. |

Integration of Multi-Omics Data with Computational Predictions for Comprehensive In vitro Biological Effects

To fully elucidate the biological effects of this compound and its derivatives, a systems-level approach is necessary. Future research should focus on integrating multi-omics data with computational predictions to gain a comprehensive understanding of the compound's in vitro biological activities. Benzoxazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. nih.govmdpi.comresearchgate.netresearchgate.netnanobioletters.comnih.govtandfonline.comresearchgate.netnih.govresearchgate.net

Future research in this area should involve:

Multi-Omics Profiling: In vitro studies on relevant cell lines should be conducted to generate comprehensive datasets from different "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. This will provide a holistic view of the cellular response to the compound.

Computational Modeling and Prediction: The generated multi-omics data can be used to develop and validate computational models that can predict the compound's biological effects, identify potential molecular targets, and elucidate mechanisms of action.

Adverse Outcome Pathway (AOP) Development: The integrated data can contribute to the development of AOPs, which provide a framework for understanding the link between a molecular initiating event and an adverse outcome at the cellular or organismal level.

Exploration of New Non-Medical Applications in Advanced Materials and Chemical Technologies

Beyond its potential in medicinal chemistry, the unique chemical structure and photophysical properties of this compound make it a promising candidate for various non-medical applications in advanced materials and chemical technologies. The benzoxazole scaffold is known for its fluorescence and electronic properties.

Future research should explore the following avenues:

Organic Electronics: The extended π-conjugated system of the biphenyl-benzoxazole core suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research should focus on synthesizing derivatives with tailored electronic properties and fabricating and characterizing prototype devices.

Fluorescent Probes and Sensors: The inherent fluorescence of the benzoxazole moiety can be exploited to develop sensitive and selective fluorescent probes for the detection of ions, molecules, and changes in the microenvironment. The response of carbazole-based benzoxazole derivatives to external stimuli like mechanical force and acid vapors highlights their potential in sensor applications.

Advanced Polymers: Incorporation of the this compound unit into polymer backbones could lead to the development of new materials with enhanced thermal stability, mechanical strength, and unique optical properties.

Table 3: Potential Non-Medical Applications

| Application Area | Key Properties of Benzoxazoles | Future Research Focus |

| Organic Electronics | π-conjugation, charge transport capabilities, luminescence | Synthesis of derivatives with optimized HOMO/LUMO levels, device fabrication and characterization. |

| Fluorescent Probes | High fluorescence quantum yield, sensitivity to environment | Design of probes with high selectivity and sensitivity for specific analytes, in situ imaging applications. |

| Advanced Polymers | Rigid structure, thermal stability, optical properties | Polymer synthesis and characterization, investigation of structure-property relationships. |

| Photochromic Materials | Reversible changes in absorption/emission upon light irradiation | Design of derivatives with efficient and fatigue-resistant photochromic behavior. |

Challenges in Scaling Up Synthesis for Industrial and Research Demands

The transition from laboratory-scale synthesis to industrial production presents a number of challenges that need to be addressed to meet potential research and commercial demands for this compound.

Key challenges and future research directions include:

Process Optimization and Control: Translating a laboratory synthesis to a larger scale requires careful optimization of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent yield and purity. The development of robust process analytical technology (PAT) is crucial for real-time monitoring and control.

Reactor Design and Heat Transfer: The choice of reactor and the efficiency of heat transfer become critical at larger scales to prevent runaway reactions and ensure product quality.

Downstream Processing and Purification: Developing efficient and scalable methods for product isolation and purification is essential to obtain the desired compound with high purity. This includes exploring alternatives to chromatography, such as crystallization and extraction.

Cost-Effectiveness and Sustainability: The economic viability of large-scale synthesis depends on the cost of starting materials, reagents, and energy consumption. researchgate.net A comprehensive life cycle assessment can help identify and mitigate the environmental impact of the manufacturing process. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 2-Biphenyl-4-yl-1,3-benzoxazol-5-amine, and how can purity be ensured?

The synthesis of benzoxazole derivatives typically involves cyclization reactions. For example, analogous compounds like 2-(furan-2-yl)-7-phenyl-1,3-benzoxazol-5-amine are synthesized via condensation of substituted precursors, followed by purification using high-performance liquid chromatography (HPLC) to achieve >99% purity . Key steps include:

- Cyclization : Reacting intermediates under reflux with catalysts (e.g., POCl₃).

- Purification : Dual-column HPLC (C4 and C18) to confirm retention times and purity.

- Characterization : H/C NMR and LC-MS (ESI) for structural validation .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and stability?

Robust characterization requires:

- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., biphenyl vs. aryl groups) .

- LC-MS : Validates molecular weight (e.g., observed [M+H] peaks) and detects impurities.

- HPLC : Ensures purity (>99%) across multiple solvent systems (e.g., C4 and C18 columns) .

- Melting Point Analysis : Verifies crystallinity and batch consistency (e.g., 172–182°C for related derivatives) .

Advanced: How can structural modifications enhance this compound’s fluorescence properties for probe development?

The benzoxazole core is intrinsically fluorescent. Modifications like iodine substitution (e.g., 2-(3-iodophenyl)-1,3-benzoxazol-5-amine) improve photostability and Stokes shifts. Methodological considerations:

- Substituent Effects : Electron-withdrawing groups (e.g., –I, –CF₃) tune emission wavelengths .

- Solvatochromism : Assess solvent polarity effects using UV-Vis and fluorescence spectroscopy, as demonstrated for similar benzoxazole-alanine derivatives .

- Quantum Yield Optimization : Compare with standards (e.g., fluorescein) in varying pH conditions .

Advanced: What methodologies are used to evaluate its biological activity, such as antimicrobial or antitumor potential?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with structure-activity relationship (SAR) analysis of substituents (e.g., methoxy vs. trifluoromethyl groups) .

- Antitumor Screening : MTT assays on cancer cell lines, comparing IC₅₀ values with controls. For example, thiazol-2-amine derivatives with benzodioxole groups showed potent activity via apoptosis induction .

- Mechanistic Studies : Fluorescence microscopy to track cellular uptake or Western blotting for target protein modulation .

Advanced: How can X-ray crystallography resolve ambiguities in its molecular conformation?

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs for refinement) to determine bond angles and torsional strain in the biphenyl moiety .

- Twinned Data Handling : SHELXL’s twin refinement tools manage pseudo-merohedral twinning, common in benzoxazole derivatives .

- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in dihedral angles .

Advanced: How can SAR studies guide the design of A2A receptor antagonists based on this scaffold?

- Substituent Screening : Test analogs with varied aryl groups (e.g., pyridinyl vs. morpholino) using radioligand binding assays (e.g., H-ZM241385 displacement) .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at the 5-amine position) through molecular docking (e.g., AutoDock Vina) .

- Bioisosteric Replacement : Replace the biphenyl group with bioisosteres (e.g., naphthyl) to improve solubility while maintaining affinity .

Methodological: How should researchers address contradictions in biological activity data across studies?

- Triangulation : Combine multiple assays (e.g., MIC, cytotoxicity, and target-binding) to confirm activity .

- Batch Analysis : Verify compound purity and stability (e.g., via HPLC and H NMR) to rule out degradation artifacts .

- Statistical Validation : Use ANOVA to assess inter-experimental variability, particularly for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.